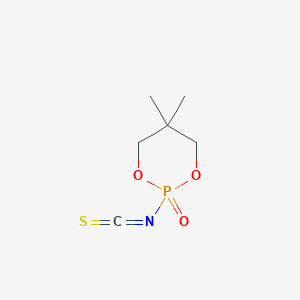![molecular formula C6H6OS4 B14289829 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- CAS No. 118148-18-8](/img/structure/B14289829.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolane rings fused to a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione intermediate, which can then be further modified . The reaction conditions often include the use of radical initiators such as azobis(isobutyronitrile) (AIBN) and solvents like ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- undergoes various types of chemical reactions, including:
Electrophilic Halogenation: This compound reacts with halogenating agents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and xenon difluoride (XeF2) to form halogenated derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes to form various derivatives.
Common Reagents and Conditions
Halogenating Agents: SO2Cl2, Cl2, XeF2
Radical Initiators: AIBN
Solvents: Ether
Major Products Formed
Monochloro, Dichloro, and Monofluoro Derivatives: Formed through electrophilic halogenation.
Cycloaddition Products: Formed through reactions with alkenes.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- has several scientific research applications:
Organic Electronics: The compound is used in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives, which are important materials in organic electronics.
Materials Science: The compound’s unique structure makes it a valuable building block for the development of new materials with specific electronic properties.
Chemical Research: It is used as a precursor in various chemical reactions to study the reactivity and properties of sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- involves its ability to participate in electrophilic and radical reactions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products through the formation of sulfur-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A related compound used in organic electronics.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle with similar electronic properties.
Dithiolanone Derivatives: Compounds with similar dithiolane rings and reactivity.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is unique due to its fused ring structure, which imparts specific electronic properties and reactivity. This makes it a valuable compound for the development of new materials and the study of sulfur-containing heterocycles.
Properties
CAS No. |
118148-18-8 |
|---|---|
Molecular Formula |
C6H6OS4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
5-methyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C6H6OS4/c1-3-2-8-4-5(9-3)11-6(7)10-4/h3H,2H2,1H3 |
InChI Key |
QVNLBDIQCOVMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C(S1)SC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


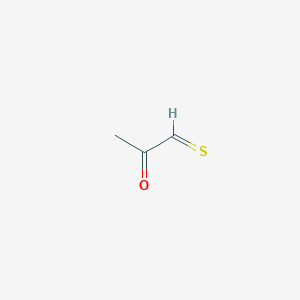
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)

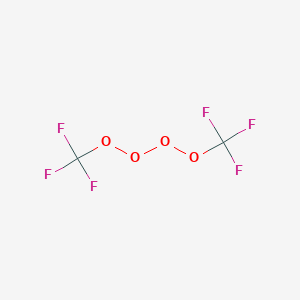
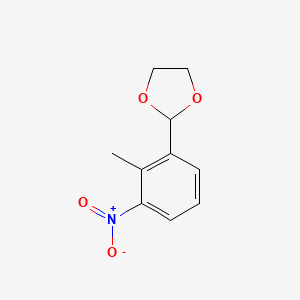
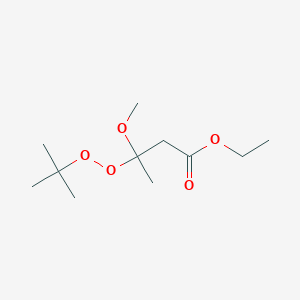
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
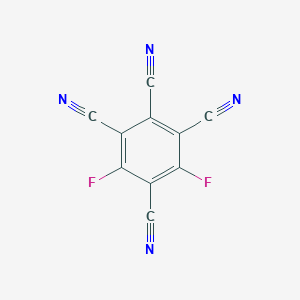
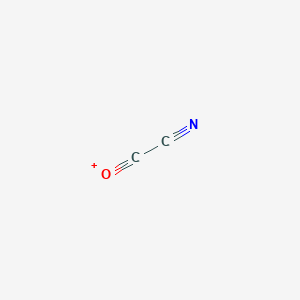
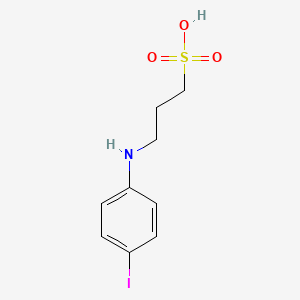
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
